molecular formula C13H13N3O2 B11684498 5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11684498
M. Wt: 243.26 g/mol
InChI Key: PRNFFRNJMODRIN-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains an oxazole ring substituted with a dimethylamino group, a methoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with dimethylamine and a suitable nitrile source in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is investigated for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxamide
  • 5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-methyl
  • 5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-ethyl

Uniqueness

5-(Dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-(dimethylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C13H13N3O2/c1-16(2)13-11(8-14)15-12(18-13)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3

InChI Key

PRNFFRNJMODRIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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